molecular formula C24H25ClFN3O3 B2577026 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 887218-49-7

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide

Katalognummer: B2577026
CAS-Nummer: 887218-49-7
Molekulargewicht: 457.93
InChI-Schlüssel: ISCAUZAJSWUXKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide is a synthetically designed small molecule research compound that incorporates multiple pharmaceutically relevant structural motifs, making it a valuable chemical tool for medicinal chemistry and drug discovery research. The compound's molecular architecture features a 4-chlorophenoxy group linked via an acetamide bridge to a complex amine structure containing both 4-(4-fluorophenyl)piperazine and furan-2-yl substituents. This sophisticated design places it within a class of compounds that demonstrate significant research potential across multiple therapeutic areas. The structural components of this molecule are associated with diverse biological activities documented in scientific literature. The 4-(4-fluorophenyl)piperazine moiety is a privileged structure in medicinal chemistry known to contribute to receptor binding affinity, particularly in central nervous system targets . Piperazine derivatives demonstrate a wide spectrum of pharmacological properties and represent an important class of active substances in pharmaceutical research . Similarly, the furan-2-yl heterocycle contributes to the compound's molecular diversity and potential for target engagement, as furan derivatives are recognized for their versatile biological activities and presence in numerous bioactive molecules . This acetamide derivative is specifically recommended for research applications including: investigation of structure-activity relationships in medicinal chemistry programs; exploration of piperazine-based pharmacophores; studies of heterocyclic compound interactions with biological targets; and as a synthetic intermediate for the development of novel chemical entities. Researchers will find this compound particularly valuable for probing molecular recognition events and optimizing lead compounds in drug discovery efforts. The product is provided with comprehensive analytical characterization to ensure research reproducibility. It is supplied as a high-purity material suitable for in vitro investigations and chemical synthesis. This compound is intended for research use only by qualified professionals and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle all chemical materials according to appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN3O3/c25-18-3-9-21(10-4-18)32-17-24(30)27-16-22(23-2-1-15-31-23)29-13-11-28(12-14-29)20-7-5-19(26)6-8-20/h1-10,15,22H,11-14,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCAUZAJSWUXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide , also known by its ChemDiv ID G678-0292, is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests a multifaceted biological activity profile, which is crucial for its evaluation in drug discovery and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClFN3O4SC_{20}H_{23}ClFN_{3}O_{4}S. The structural features include:

  • A chlorophenoxy group
  • A piperazine moiety substituted with a fluorophenyl group
  • An ethyl chain linking to a furan ring

This unique arrangement may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-cancer properties.

1. Neurotransmitter Modulation

The piperazine component is known for its role in modulating serotonin and dopamine pathways. Compounds with similar structures have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may be beneficial in treating mood disorders and other neurological conditions .

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds featuring similar piperazine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity, potentially improving cell membrane permeability.
  • Fluorine Atom : The fluorine substitution on the piperazine ring may influence receptor binding affinity and selectivity, which is critical for therapeutic efficacy.
  • Furan Ring : The furan moiety may contribute to the compound's overall reactivity and interaction with biological targets.

Case Studies and Experimental Findings

Several studies have explored the biological activities associated with compounds structurally related to G678-0292:

Study Biological Activity Findings
Evren et al. (2019)Anticancer activityDemonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with IC50 values below 10 µM .
Kazeminejad et al. (2022)Antifungal propertiesInvestigated triazole derivatives showing activity against fungal pathogens; insights could apply to similar pharmacophores .
BenchChem DatabaseMAO inhibitionCompounds similar in structure were noted for their MAO inhibitory effects, suggesting potential for treating depression.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies indicate that derivatives of compounds similar to 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, research has shown that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Antidepressant Properties

The piperazine structure within the compound is known for its psychoactive effects. Investigations into similar piperazine derivatives have suggested potential antidepressant activity, attributed to their interaction with serotonin receptors. The incorporation of a fluorophenyl group may enhance selectivity and potency against specific receptor subtypes .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the chlorophenoxy group is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymatic functions . This opens avenues for developing new antimicrobial agents based on this compound.

Inhibition of Osteoclastogenesis

A related study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial in bone resorption processes. The mechanism involved altering the expression of osteoclast-specific marker genes, indicating potential applications in treating osteoporosis and other bone-related diseases .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of piperazine derivatives and tested their efficacy against various cancer cell lines. One derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antidepressant Activity

Another investigation focused on the behavioral effects of piperazine compounds in animal models of depression. The results indicated that administration led to significant reductions in depressive-like behaviors, supporting the hypothesis that these compounds may serve as effective antidepressants .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cells
Antidepressant Properties Reduces depressive behaviors in animal models
Antimicrobial Activity Effective against multiple microbial strains
Osteoclastogenesis Inhibition Alters gene expression related to bone resorption

Vergleich Mit ähnlichen Verbindungen

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)

  • Key Features : Contains a sulfonyl group on the piperazine ring and a 4-fluorophenyl acetamide tail.
  • Both compounds share a 4-fluorophenylpiperazine moiety, which may confer affinity for serotonin receptors (e.g., 5-HT1A) .

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS: 303091-53-4)

  • Key Features : Substituted with a 3-chlorophenyl group on piperazine and a 4-fluorophenyl acetamide.
  • Both compounds lack the furan moiety, which in the target compound could enhance metabolic stability via reduced oxidative metabolism .

Furan-Containing Analogues

N-(2-Ethoxyphenyl)-2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide (MFCD05123522)

  • Key Features : Incorporates a furan-2-carbonyl group linked to piperazine.
  • Comparison :
    • The furan-2-carbonyl group introduces a ketone, increasing electrophilicity compared to the target compound’s furan-2-yl ethyl group. This difference may influence solubility and metabolic pathways .
    • Both compounds utilize piperazine as a spacer, but the target compound’s 4-fluorophenylpiperazine may enhance receptor binding specificity .

Chlorophenyl-Substituted Acetamides

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Features : Contains a dichlorophenyl group and a pyrazolone ring.
  • The pyrazolone ring in this compound introduces hydrogen-bonding capabilities absent in the target compound, which may affect crystal packing and solubility .

Structural and Pharmacological Data Table

Compound Name Molecular Weight Key Moieties Notable Properties Reference
Target Compound 471.90 g/mol 4-Chlorophenoxy, furan-2-yl, 4-F-Ph-piperazine High lipophilicity (clogP ~4.2)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 403.45 g/mol Sulfonyl-piperazine, 4-F-Ph Polar surface area: 95 Ų
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 347.81 g/mol 3-Cl-Ph-piperazine, 4-F-Ph Serotonin receptor affinity (Ki < 50 nM)
N-(2-Ethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide 399.43 g/mol Furan-2-carbonyl, ethoxyphenyl Moderate aqueous solubility (0.5 mg/mL)
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 337.22 g/mol 2,4-DiCl-Ph, pyrazolone Antimicrobial activity (MIC: 8 µg/mL)

Key Research Findings

Piperazine Substitution : The 4-fluorophenyl group on piperazine in the target compound likely enhances receptor binding compared to 3-chlorophenyl or sulfonyl derivatives, as fluorinated aromatic groups improve both affinity and metabolic stability .

Furan vs. Carbonyl Furan : The furan-2-yl ethyl group in the target compound may reduce first-pass metabolism compared to furan-2-carbonyl derivatives, which are prone to carbonyl reductase activity .

Chlorophenoxy Group: The 4-chlorophenoxy moiety increases lipophilicity (clogP ~4.2), suggesting improved CNS penetration relative to dichlorophenyl analogs with higher molecular weight .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the piperazine core by coupling 4-fluorophenylpiperazine with a furan-containing ethylamine derivative via nucleophilic substitution.
  • Step 2: Introduce the chlorophenoxy group using a Williamson ether synthesis (e.g., reacting 4-chlorophenol with chloroacetamide under basic conditions).
  • Step 3: Final amidation via coupling the chlorophenoxyacetamide intermediate with the piperazine-furan ethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt).
    Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Structural validation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • <sup>1</sup>H NMR: Key signals include:
    • Aromatic protons from chlorophenoxy (δ 7.2–7.4 ppm, doublet) and fluorophenyl (δ 6.8–7.1 ppm, multiplet).
    • Piperazine NH protons (δ 2.8–3.5 ppm, broad).
  • FT-IR: Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and ether C-O-C (~1250 cm<sup>-1</sup>).
  • X-ray Crystallography: Essential for resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide NH and furan oxygen) .
    For conflicting data, cross-validate with <sup>13</sup>C DEPT and 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Variable Substituents: Systematically modify:
    • Piperazine substituents: Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) .
    • Furan moiety: Substitute with thiophene or pyrrole to assess heterocycle effects on bioavailability.
  • Assay Design:
    • In vitro: Test binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays.
    • ADME profiling: Use Caco-2 cell monolayers to assess permeability and metabolic stability in liver microsomes.
  • Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .

Advanced: How to optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial design to screen critical parameters:

    FactorRange TestedOptimal Condition
    Reaction Temp.60–100°C80°C
    Catalyst Loading5–15 mol%10 mol%
    SolventDMF, THF, MeCNDMF
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., amidation) to improve heat dissipation and reduce side reactions .

  • In-line Analytics: Use LC-MS to monitor intermediates in real time, enabling rapid adjustment of stoichiometry .

Advanced: How to address discrepancies in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Validation:
    • Positive Controls: Include known receptor agonists/antagonists (e.g., ketanserin for 5-HT2A assays).
    • Replicate Consistency: Perform triplicate runs with blinded operators to minimize bias.
  • Data Normalization:
    • Express activity as % inhibition relative to vehicle control.
    • Adjust for nonspecific binding using a reference compound (e.g., 10 µM mianserin).
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers. If discrepancies persist, evaluate cell line specificity (e.g., HEK293 vs. CHO cells) or assay conditions (e.g., buffer pH, incubation time) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for final purification.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane) based on solubility data.
  • Critical Considerations:
    • Check for residual palladium (if coupling reactions are used) via ICP-MS.
    • Monitor chiral purity (if applicable) using chiral HPLC columns (e.g., Chiralpak AD-H) .

Advanced: How to model the compound’s pharmacokinetic properties computationally?

Methodological Answer:

  • Software Tools: Use Schrödinger’s QikProp or SwissADME for predicting:
    • logP: ~3.2 (indicates moderate lipophilicity).
    • TPSA: ~90 Ų (suggests moderate blood-brain barrier permeability).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability to target receptors (e.g., 5-HT1A).
  • Metabolite Prediction: Employ GLORYx to identify potential Phase I/II metabolites (e.g., N-dealkylation of the piperazine ring) .

Advanced: How to validate hydrogen bonding interactions in the crystal structure?

Methodological Answer:

  • X-ray Diffraction: Resolve the structure to ≤ 0.8 Å resolution. Key interactions include:
    • N-H···O between the amide NH and furan oxygen (distance: ~2.1 Å).
    • C-H···O from chlorophenoxy to piperazine NH (distance: ~2.3 Å).
  • Hirshfeld Surface Analysis: Quantify interaction contributions using CrystalExplorer. Expect >60% contribution from H-bonding .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
  • First Aid: For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How to design a stability study under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to:
    • Heat: 40°C/75% RH for 4 weeks.
    • Light: 1.2 million lux-hours in a photostability chamber.
    • Hydrolysis: 0.1 M HCl/NaOH at 25°C for 24 hrs.
  • Analytics: Track degradation products via UPLC-PDA-MS. Major degradation pathways include hydrolysis of the amide bond and oxidation of the furan ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.